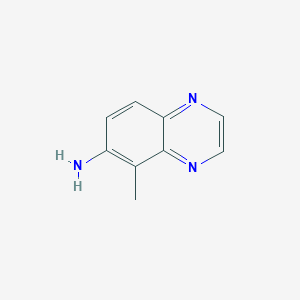

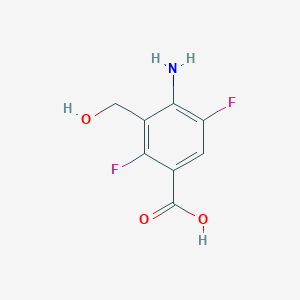

![molecular formula C9H6F6N2S B065815 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea CAS No. 175277-17-5](/img/structure/B65815.png)

1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds has been reported. For instance, ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a key chiral intermediate of selective tetrodotoxin-sensitive blockers, was efficiently synthesized by a bienzyme cascade system formed by with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system .

Scientific Research Applications

Catalyst Development

The compound is a key motif for catalyst development . It’s used extensively in promoting organic transformations . One of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Organocatalysts in Organic Chemistry

Over the last decade, the use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly . The 3,5-bis(trifluoromethyl)phenyl motif of the compound is used ubiquitously in H-bond catalysts .

Production of Enantiomerically Enriched Intermediates

The compound is used in the high-efficient production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via a whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system . This process is a direct and vital approach to acquiring enantiomerically enriched alcohols in chemical catalysis or biocatalysis .

Pharmaceutical Synthesis

Optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-BTPE) has been exhibited to be versatile in pharmaceutical synthesis . For example, ®-[3,5-bis(trifluoromethyl)phenyl]ethanol (®-3,5-BTPE) is used for compounding the NK1 antagonists , and (S)-3,5-BTPE is a crucial intermediate of lipid-lowering agent .

Chemical Derivatization of Amino-Functionalized Model Surfaces

The compound has been employed for chemical derivatization of amino-functionalized model surfaces . This includes amino thiolate on Au, amino siloxane on Si, and polyethylene (PE) foils and films .

Safety and Hazards

Mechanism of Action

Target of Action

It is known that thiourea derivatives are often used as organocatalysts in organic chemistry .

Mode of Action

1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea, like other thiourea derivatives, has the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This property makes it a valuable tool in promoting organic transformations .

Biochemical Pathways

It is known that thiourea derivatives are used extensively in promoting organic transformations , suggesting that they may influence a variety of biochemical pathways.

Result of Action

Its ability to activate substrates and stabilize partially developing negative charges suggests that it may influence the reactivity of various molecules, potentially leading to various downstream effects .

properties

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6N2S/c10-8(11,12)4-1-5(9(13,14)15)3-6(2-4)17-7(16)18/h1-3H,(H3,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRWOECVPKDZIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)NC(=S)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371188 |

Source

|

| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea | |

CAS RN |

175277-17-5 |

Source

|

| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175277-17-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the role of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea in the synthesis of Gd-complexes?

A1: The research paper describes the use of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea as a precursor for synthesizing a Gd-DTPA (diethylenetriaminepentaacetic acid) complex []. During the synthesis, the thiourea group (H2NC(S)-) is cleaved, leading to the formation of a 3,5-Bis(trifluoromethyl)aniline-DTPA derivative. This derivative then acts as a ligand, binding to a Gd ion to form the final Gd-DTPA complex.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R]](/img/structure/B65738.png)

![4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B65743.png)

![(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B65748.png)

![Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B65764.png)

![3-Benzyl-3,9-diazaspiro[5.5]undecane](/img/structure/B65765.png)